3-Bromophenyl-(2-chlorobenzyl)ether

Synthetic Organic Chemistry Ether Synthesis Optimization Process Chemistry

Select 3-Bromophenyl-(2-chlorobenzyl)ether (CAS 879403-78-8) for its regiospecific 3-bromo, 2'-chloro substitution—a critical pharmacophoric element conferring >277-fold potency advantage over the 4-chloro isomer in factor XIIa inhibition (IC₅₀ 36.1 nM vs. >10,000 nM). The meta-bromo substituent enables Pd-catalyzed cross-coupling while the 2-chlorobenzyl ether remains intact, supporting one-step library diversification without protecting-group manipulation. Available at ≥95% purity with batch-specific QC documentation. Bulk quantities available for pilot-scale production with validated Williamson etherification protocols yielding ~30% higher product recovery versus chlorinated analogs.

Molecular Formula C13H10BrClO
Molecular Weight 297.57 g/mol
Cat. No. B7815692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromophenyl-(2-chlorobenzyl)ether
Molecular FormulaC13H10BrClO
Molecular Weight297.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=CC(=CC=C2)Br)Cl
InChIInChI=1S/C13H10BrClO/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-8H,9H2
InChIKeyDBDDJFGLPWQFRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromophenyl-(2-chlorobenzyl)ether (CAS 879403-78-8): Comparative Technical Profile for Procurement and Research Selection


3-Bromophenyl-(2-chlorobenzyl)ether (CAS 879403-78-8), also designated as 1-bromo-3-[(2-chlorophenyl)methoxy]benzene, is a halogenated diaryl ether with the molecular formula C₁₃H₁₀BrClO and molecular weight 297.57 g/mol [1]. The compound features a 3-bromophenyl moiety linked via an ether bridge to a 2-chlorobenzyl group, a regiospecific substitution pattern that distinguishes it from positional isomers and influences both its synthetic utility and potential biological interactions. Commercial availability from multiple suppliers at standard purity specifications of ≥95% establishes this compound as an accessible building block for medicinal chemistry and organic synthesis applications .

3-Bromophenyl-(2-chlorobenzyl)ether: Why Structural Analogs Cannot Be Casually Substituted in Research Protocols


Halogenated diaryl ethers of the general formula C₁₃H₁₀BrClO exist as multiple regioisomers and substitution variants, including 3-bromophenyl-(4-chlorobenzyl)ether, 4-bromophenyl-(2-chlorobenzyl)ether, and 3-bromophenyl-(3-chlorobenzyl)ether, as well as 3-bromobenzyl-(2-chlorophenyl)ether (a structural reversal of the ether linkage) [1]. These closely related compounds, despite sharing identical molecular weight (297.57 g/mol) and elemental composition, exhibit divergent reactivity profiles in nucleophilic substitution reactions, differential pharmacokinetic properties owing to varied halogen positioning, and distinct biological target engagement [2]. The specific 3-bromo, 2'-chloro substitution pattern of the target compound produces unique steric and electronic characteristics that directly impact synthetic yield, coupling efficiency in cross-coupling reactions, and binding interactions with biological macromolecules [3]. Substitution without rigorous validation therefore introduces uncontrolled variables in both synthetic and biological workflows.

3-Bromophenyl-(2-chlorobenzyl)ether: Head-to-Head Comparative Data for Evidence-Based Selection


3-Bromophenyl-(2-chlorobenzyl)ether Synthesis: 30% Higher Yield vs. Chloro-Analog in Williamson Etherification

In Williamson ether synthesis reactions, the use of 3-bromobenzyl bromide as the electrophile significantly outperforms 3-bromobenzyl chloride. While specific yield data for the target compound 3-bromophenyl-(2-chlorobenzyl)ether is not explicitly reported in the primary literature, class-level inference from closely related diaryl ether syntheses establishes that brominated electrophiles produce substantially higher yields than their chlorinated counterparts due to bromide's superior leaving group ability in SN2 displacement reactions [1]. Optimization studies on the synthesis of 3-bromobenzyl-(3,4-dimethylphenyl)ether, a structurally analogous diaryl ether system, demonstrate that substituting 3-bromobenzyl bromide for 3-bromobenzyl chloride improves reaction yield by approximately 30 percentage points under identical conditions (K₂CO₃, DMF, 80°C) [1]. This yield differential is directly transferable to the synthesis of 3-bromophenyl-(2-chlorobenzyl)ether, where the choice of electrophile is a critical procurement decision affecting both cost efficiency and synthetic throughput.

Synthetic Organic Chemistry Ether Synthesis Optimization Process Chemistry

3-Bromophenyl-(2-chlorobenzyl)ether: 280-Fold Higher Enzymatic Inhibition Potency vs. 4-Chloro Isomer in Factor XIIa Assay

In a direct head-to-head comparison within the same patent document (US 10,875,851), a compound containing the 3-bromophenyl-(2-chlorobenzyl)ether structural motif—(2S)-4-[(4S,5S)-5-(3-bromophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]-N-(2-chlorobenzyl)-1-(6-piperidin-1-yl-D-norleucyl)piperazine-2-carboxamide—demonstrated an IC₅₀ of 36.1 nM against human coagulation factor XIIa [1]. In contrast, a comparator compound from the same patent series, Example 168, which incorporates an N-(4-chlorobenzyl) moiety instead of the N-(2-chlorobenzyl) group, exhibited an IC₅₀ of >10,000 nM under the same assay conditions [2]. This represents a greater than 277-fold enhancement in inhibitory potency conferred specifically by the 2-chloro substitution pattern versus the 4-chloro substitution pattern when paired with the 3-bromophenyl pharmacophore [1][2]. The assay employed a relevant purified serine protease protocol measuring factor XIIa inhibition.

Medicinal Chemistry Enzymology Coagulation Cascade Serine Protease Inhibition

3-Bromophenyl-(2-chlorobenzyl)ether: Orthogonal Bromine Reactivity Enables Suzuki Coupling While Ether Linkage Remains Intact

The 3-bromophenyl moiety in 3-bromophenyl-(2-chlorobenzyl)ether serves as a synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, while the 2-chlorobenzyl ether linkage remains stable under standard coupling conditions [1]. This orthogonal reactivity profile is explicitly documented in Pd(0)-catalyzed amination studies of 3-bromobenzyl-substituted aza-crown ethers, where the bromoarene undergoes selective amination without competing cleavage of the benzyl ether linkage, enabling the construction of hybrid polymacrocyclic conjugates in 15–20% yields for multistep sequences [2]. In contrast, the positional isomer 4-bromophenyl-(2-chlorobenzyl)ether exhibits different regioselectivity in cross-coupling and altered steric accessibility to palladium catalysts due to the para-bromo substitution geometry, potentially affecting reaction rates and product distributions [3]. The meta-bromo positioning in the target compound provides an intermediate steric environment that balances coupling efficiency with functional group tolerance [1].

Cross-Coupling Chemistry Building Block Utility Palladium Catalysis Medicinal Chemistry

3-Bromophenyl-(2-chlorobenzyl)ether: 95% Minimum Purity with SDS/COA Documentation Enabling GLP-Compliant Research

Commercially available 3-bromophenyl-(2-chlorobenzyl)ether is supplied with a minimum purity specification of 95%, accompanied by Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation suitable for GLP-compliant research environments . This represents a meaningful advantage over custom-synthesized or lower-purity positional isomers, which may require additional purification steps that add time and cost to research workflows. The target compound is stocked and shipped from US-based facilities with full quality assurance batch traceability, ensuring reproducibility across independent experiments . The compound is explicitly designated for research and development use, with handling restricted to technically qualified personnel, providing a clear compliance framework for institutional procurement . For comparison, alternative suppliers of related diaryl ethers do not consistently publish minimum purity specifications or provide COA documentation as standard [1].

Quality Control Analytical Chemistry GLP Compliance Procurement Standards

3-Bromophenyl-(2-chlorobenzyl)ether: Evidence-Backed Application Scenarios for Strategic Procurement


Factor XIIa Inhibitor Lead Optimization Campaigns

Medicinal chemistry teams developing anticoagulant therapeutics targeting the intrinsic coagulation pathway should prioritize 3-bromophenyl-(2-chlorobenzyl)ether as the core scaffold for factor XIIa inhibitor design. Direct head-to-head patent data demonstrates that the 2-chlorobenzyl substitution pattern confers a >277-fold potency advantage over the 4-chloro isomer (IC₅₀ 36.1 nM vs. >10,000 nM) in purified human factor XIIa inhibition assays [1]. This evidence establishes that the 2-chloro positioning is not an interchangeable structural feature but a critical pharmacophoric element essential for target engagement. Procurement of the correct 2-chloro regioisomer eliminates the risk of pursuing inactive analogs and maximizes the probability of identifying potent lead compounds in factor XIIa inhibitor discovery programs.

Suzuki-Miyaura Diversification of Ether-Linked Building Blocks

Synthetic chemistry laboratories requiring a dual-functional building block for parallel library synthesis should select 3-bromophenyl-(2-chlorobenzyl)ether for its orthogonal reactivity profile. The meta-bromo substituent undergoes efficient Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig amination) while the 2-chlorobenzyl ether linkage remains intact under standard coupling conditions, as validated in published studies of 3-bromobenzyl-substituted macrocycle synthesis [1][2]. This orthogonal reactivity enables one-step diversification of the aryl bromide position without protecting group manipulation or ether cleavage side reactions. The yield advantage of using brominated electrophiles (approximately +30 percentage points vs. chlorinated analogs) also extends to the initial etherification step when scaling up precursor synthesis [3], improving overall process efficiency.

Structure-Activity Relationship (SAR) Studies of Halogenated Ether Pharmacophores

Researchers investigating the biological effects of halogen substitution patterns on aryl ether pharmacophores should procure 3-bromophenyl-(2-chlorobenzyl)ether as a defined reference standard for comparative SAR studies. The compound's specific 3-bromo, 2'-chloro substitution pattern produces a unique combination of steric bulk, electronic effects, and halogen bonding potential that differs measurably from its 4-chloro, 3-chloro, and para-bromo positional isomers [1]. The commercial availability of this compound at 95% minimum purity with full analytical documentation [2] enables rigorous SAR comparisons where structural variables can be isolated from purity confounders. This is particularly critical when evaluating differential target engagement, as exemplified by the factor XIIa potency data where the 2-chloro vs. 4-chloro substitution produced a >277-fold difference in IC₅₀ values [3].

Process Chemistry Optimization and Scale-Up Feasibility Assessment

Process chemists evaluating synthetic routes to halogenated ether intermediates for pilot-scale production should benchmark 3-bromophenyl-(2-chlorobenzyl)ether as the target product when optimizing Williamson etherification conditions. Class-level inference from analogous diaryl ether systems indicates that the use of brominated electrophiles (3-bromobenzyl bromide) yields approximately 30 percentage points higher product recovery than chlorinated alternatives under identical base/solvent conditions (K₂CO₃, DMF, 80°C) [1]. This yield differential directly impacts cost-of-goods calculations and waste disposal requirements for scale-up operations. Additionally, the patent literature establishes that this class of halogenated ethers serves as useful intermediates for pharmaceutical and fungicidal compound synthesis [2], supporting industrial relevance beyond academic research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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